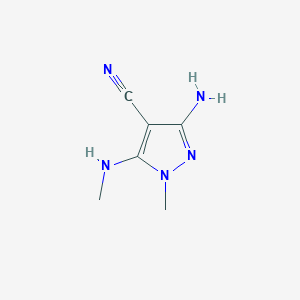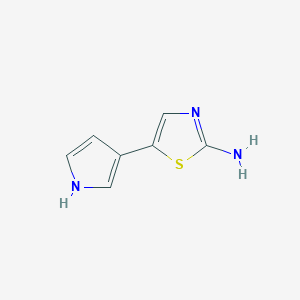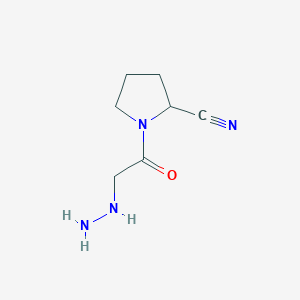
1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile is a compound that features a pyrrolidine ring, a hydrazinylacetyl group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride to form an intermediate, which is then converted into the desired compound through further reactions . The process involves:
Chloroacetylation: L-proline reacts with chloroacetyl chloride in the presence of an acid-binding agent to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Hydrazinylation: The intermediate is then treated with hydrazine to introduce the hydrazinylacetyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as DPP-IV, which plays a role in glucose metabolism.
Pathways Involved: By inhibiting DPP-IV, the compound prolongs the activity of incretin hormones, which enhance insulin secretion and improve glucose tolerance.
類似化合物との比較
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A precursor in the synthesis of 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile.
Pyrrolidine-2-carbonitrile derivatives: Compounds with similar structures but different functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as a DPP-IV inhibitor sets it apart from other pyrrolidine derivatives.
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
1-(2-hydrazinylacetyl)pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H12N4O/c8-4-6-2-1-3-11(6)7(12)5-10-9/h6,10H,1-3,5,9H2 |
InChIキー |
BQOWGYCGKZMUNE-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)CNN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


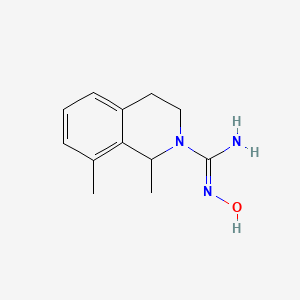
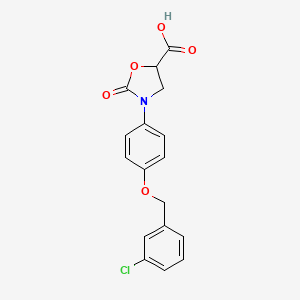


![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
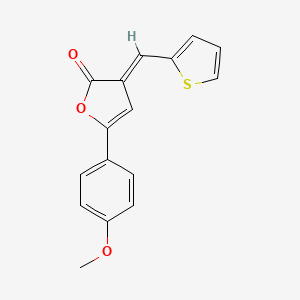
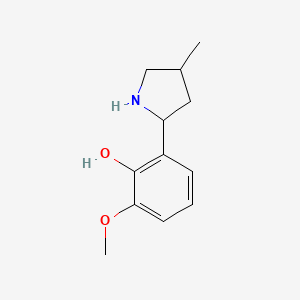

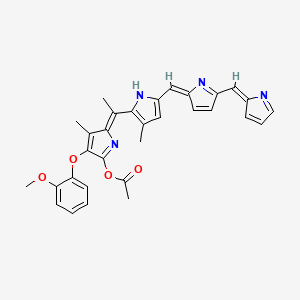

![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
